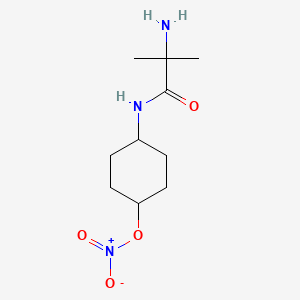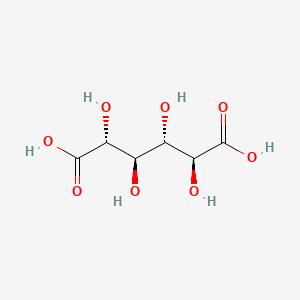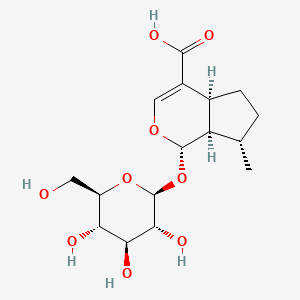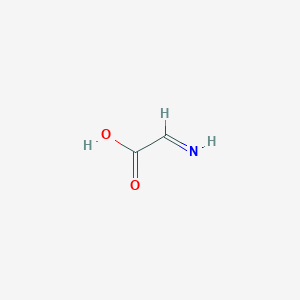
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-diphenyl-4-pyrazolecarboxylic acid [2-(4-methyl-3-nitrophenyl)-2-oxoethyl] ester is an aromatic ketone.
Scientific Research Applications
Nitrosation Studies
- Nitrosation Reactions : Research by Hansen and Georgiou (1994) explored nitrosation reactions, including those involving compounds structurally related to 1,3-Diphenyl-4-pyrazolecarboxylic acid. They discovered the formation of various nitrato and hydroxypyrazole derivatives, indicating the potential for synthesizing novel compounds through similar reactions (Hansen & Georgiou, 1994).
Synthesis and Derivative Formation
- Derivative Synthesis : Şener et al. (2007) conducted a study involving the synthesis of derivatives from compounds similar to 1,3-Diphenyl-4-pyrazolecarboxylic acid, leading to various ester and amide derivatives. This showcases the chemical's versatility in derivative formation (Şener et al., 2007).
Antimicrobial and Antioxidant Activity
- Antimicrobial and Antioxidant Properties : Umesha et al. (2009) synthesized compounds related to 1,3-Diphenyl-4-pyrazolecarboxylic acid, demonstrating significant antimicrobial and antioxidant activities. This suggests potential applications in medicinal chemistry and biochemistry (Umesha, Rai, & Harish Nayaka, 2009).
Carbonic Anhydrase Inhibition
- Carbonic Anhydrase Inhibition : Bülbül et al. (2008) synthesized amides from pyrazole carboxylic acids, revealing inhibitory effects on carbonic anhydrase isoenzymes. This indicates potential applications in enzyme inhibition and therapeutic drug design (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Photoconducting Nonlinear Optical Polymers
- Nonlinear Optical Properties : Kim et al. (1999) synthesized polymers with photoconducting nonlinear optical properties using compounds structurally related to 1,3-Diphenyl-4-pyrazolecarboxylic acid. This highlights potential applications in material science and optical technologies (Kim, Moon, Park, & Hong, 1999).
Properties
Molecular Formula |
C25H19N3O5 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C25H19N3O5/c1-17-12-13-19(14-22(17)28(31)32)23(29)16-33-25(30)21-15-27(20-10-6-3-7-11-20)26-24(21)18-8-4-2-5-9-18/h2-15H,16H2,1H3 |
InChI Key |
PIMNHOYSPVIZMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-dimethyl-1-piperidinyl)-sulfanylidenemethyl]-2-methyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227624.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxane-2-carboxylic acid](/img/structure/B1227628.png)



![N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide](/img/structure/B1227635.png)
![N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide](/img/structure/B1227636.png)
![ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-({[2-(4-CHLOROPHENYL)ETHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B1227638.png)
![3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B1227639.png)
![1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1227640.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1227643.png)
![6-Phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]](/img/structure/B1227647.png)

